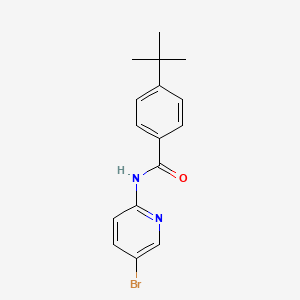
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTB is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide is a selective inhibitor of PTP1B, which is a non-receptor protein tyrosine phosphatase that dephosphorylates insulin receptor substrate 1 (IRS-1) and other signaling proteins in the insulin signaling pathway. By inhibiting PTP1B, N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide enhances insulin signaling and promotes glucose uptake and metabolism in insulin-sensitive tissues such as skeletal muscle and liver. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide also has anti-inflammatory effects and can reduce cytokine-induced insulin resistance in vitro.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and it can also reduce body weight gain and adipose tissue mass in obese mice. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been shown to enhance insulin signaling and glucose uptake in skeletal muscle and liver, and it can also improve lipid metabolism and reduce hepatic steatosis. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has anti-inflammatory effects and can reduce cytokine-induced insulin resistance in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide is a small molecule inhibitor that can be easily synthesized and purified in the lab. It has a high degree of selectivity for PTP1B, which reduces the risk of off-target effects. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been extensively studied in animal models of diabetes and obesity, and its effects on insulin sensitivity, glucose metabolism, and body weight have been well characterized. However, N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has not yet been tested in human clinical trials, and its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used in human clinical trials. Another area of interest is the investigation of the effects of N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide on other signaling pathways and metabolic processes, such as the regulation of lipid metabolism and the modulation of gut microbiota. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has also been shown to have anti-inflammatory effects, and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease warrant further investigation.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide involves several steps, including the preparation of 5-bromo-2-pyridinylamine, tert-butyl 4-bromobenzoate, and tert-butyl 4-(5-bromo-2-pyridinylamino)benzoate. These compounds are then coupled together in the presence of a coupling reagent to form N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide. The synthesis of N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been extensively studied for its potential applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. N-(5-bromo-2-pyridinyl)-4-tert-butylbenzamide has also been investigated for its effects on body weight and adiposity, and it has been shown to reduce body weight gain and adipose tissue mass in high-fat diet-induced obese mice.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2,3)12-6-4-11(5-7-12)15(20)19-14-9-8-13(17)10-18-14/h4-10H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJBCSFPAQJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211339 | |
| Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
314030-00-7 | |
| Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314030-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-pyridinyl)-4-(1,1-dimethylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)
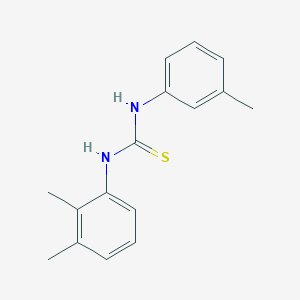
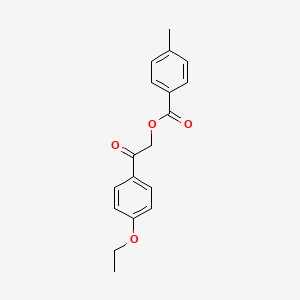

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
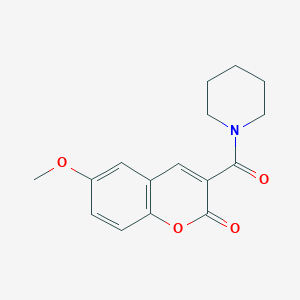
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)

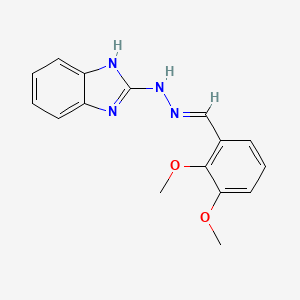

![4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)